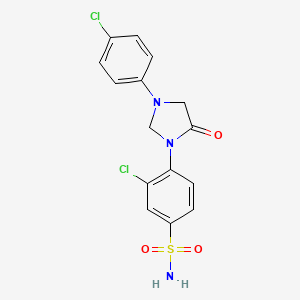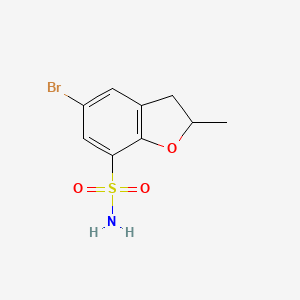
2-Ethenyl-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring with a vinyl group attached at the second position, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Ethenyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to afford the 1,5-naphthyridine skeleton .
Analyse Des Réactions Chimiques
2-Ethenyl-1,5-naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and oxidized products such as aldehydes and carboxylic acids .
Applications De Recherche Scientifique
2-Ethenyl-1,5-naphthyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, naphthyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties . The compound can also act as a ligand for metal complexes, which are studied for their catalytic and therapeutic applications .
In the field of materials science, this compound can be used as a building block for the synthesis of polymers and advanced materials with unique optical and electronic properties . Additionally, its reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,5-naphthyridine is largely dependent on its interaction with molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, naphthyridine derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
The vinyl group in this compound can also participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2-Ethenyl-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents .
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its antimicrobial and anticancer properties.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications.
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-ethenyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h2-7H,1H2 |
Clé InChI |
FNUUIWUSIXNSKX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC2=C(C=C1)N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)


![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)





![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)

![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)


